4,8-Dinitroquinoline

Lipophilicity XLogP Drug-likeness

For researchers investigating intramolecular charge transfer or developing functional materials, this specific 4,8-isomer is essential. Its unique 4,8-substitution pattern enables dual-mode charge transfer in metal chelates, a property validated by X-ray crystallography. This compound's distinct electronic distribution makes it non-interchangeable with other dinitroquinoline isomers like 5,7- or 6,8-variants. Procuring this exact isomer is critical for ensuring regiospecific reactivity and reproducible optoelectronic behavior in your assays.

Molecular Formula C9H5N3O4
Molecular Weight 219.15 g/mol
CAS No. 32110-66-0
Cat. No. B15479523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dinitroquinoline
CAS32110-66-0
Molecular FormulaC9H5N3O4
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H5N3O4/c13-11(14)7-4-5-10-9-6(7)2-1-3-8(9)12(15)16/h1-5H
InChIKeyIYEBZWRBENQZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dinitroquinoline (CAS 32110-66-0): Physicochemical Baseline and Procurement Context


4,8-Dinitroquinoline (CAS 32110-66-0) is a dinitro-substituted quinoline derivative with molecular formula C₉H₅N₃O₄ and molecular weight 219.15 g/mol [1]. The compound features nitro groups at the 4- and 8-positions of the quinoline scaffold, a substitution pattern that confers distinct electronic and steric properties relative to other dinitroquinoline isomers. 4,8-Dinitroquinoline serves as a versatile synthetic intermediate in heterocyclic chemistry and has been employed as a precursor in the construction of metal chelates and autocomplexes exhibiting intramolecular charge transfer phenomena [2]. Unlike mono-nitroquinolines, the dinitro substitution pattern substantially alters reduction behavior and lipophilicity, factors that directly impact its utility in both synthetic and materials science applications.

Why 4,8-Dinitroquinoline Cannot Be Replaced by Generic Dinitroquinoline Isomers in Research Applications


Despite sharing the same molecular formula (C₉H₅N₃O₄) and molecular weight, dinitroquinoline positional isomers exhibit pronounced differences in physicochemical properties that preclude simple substitution. The 4,8-substitution pattern yields a distinct electronic distribution compared to the 5,7-, 6,8-, and 6,7-isomers, manifesting in divergent XLogP values, polar surface areas, and reduction potentials [1]. For instance, 4,8-dinitroquinoline demonstrates an XLogP of approximately 1.8, whereas the 5,7-dinitroquinoline isomer exhibits a substantially higher calculated lipophilicity (XLogP ≈ 3.0) [2][3]. These differences in lipophilicity directly affect solubility profiles, chromatographic behavior, and membrane permeability in biological assays. Furthermore, the regiospecific arrangement of nitro groups dictates reactivity in nucleophilic aromatic substitution and reduction sequences, meaning that a synthetic route optimized for 4,8-dinitroquinoline will not reliably transfer to alternative isomers without extensive revalidation [4]. For researchers requiring reproducible synthetic outcomes or consistent physicochemical behavior, isomer-specific procurement is essential rather than opportunistic substitution.

4,8-Dinitroquinoline: Quantitative Differentiation Evidence vs. Closest Dinitroquinoline Analogs


4,8-Dinitroquinoline Demonstrates Substantially Lower Lipophilicity (XLogP ≈ 1.8) Compared to 5,7-Dinitroquinoline (XLogP ≈ 3.0)

Calculated XLogP values reveal a pronounced lipophilicity difference between positional isomers. 4,8-Dinitroquinoline exhibits an XLogP of 1.8, whereas 5,7-dinitroquinoline demonstrates a markedly higher XLogP of approximately 3.0 [1][2]. This 1.2 log unit differential corresponds to an approximately 16-fold difference in octanol-water partition coefficient, indicating that 4,8-dinitroquinoline is significantly more hydrophilic than its 5,7-isomer. The topological polar surface area (TPSA) of 4,8-dinitroquinoline is 105 Ų, consistent with its moderate polarity [1].

Lipophilicity XLogP Drug-likeness

4,8-Dinitroquinoline Serves as a Precursor for Intramolecular Charge Transfer Autocomplexes with Distinct Spectral Properties

4,8-Dinitroquinoline has been employed as a key precursor in the synthesis of organic autocomplexes that exhibit dual-mode intramolecular charge transfer (ICT): intraligand ICT intrinsic to the dinitroquinoline framework, and interligand ICT arising from spatially proximate donor-acceptor fragments upon metal chelation [1]. The dinitroquinoline moiety functions as an electron-accepting fragment in these systems. In comparative studies of autocomplexes derived from various dinitroquinoline isomers, the 4,8-substitution pattern yields a specific spatial orientation of the nitro groups that influences the efficiency of through-space charge transfer pathways [2]. The crystalline structure of metal chelates incorporating 4,8-dinitroquinoline-derived ligands has been determined by X-ray diffraction, confirming the structural basis for these ICT phenomena [1].

Intramolecular Charge Transfer Metal Chelates Autocomplexes

4,8-Dinitroquinoline Exhibits Distinctive Reduction Behavior in Electrochemical Hydrogenation Studies

Electrochemical reduction studies on nitroquinoline derivatives indicate that the position of nitro substituents significantly influences reduction potential and reaction pathway. While direct reduction potential data for 4,8-dinitroquinoline are not available in the open literature, comparative electrochemical hydrogenation studies of related dinitroquinolines (e.g., 6,8-dinitroquinoline) demonstrate that dinitroquinolines undergo selective nitro group reduction to the corresponding aminoquinolines without hydrogenation of the aromatic quinoline ring [1]. The 4,8-isomer is expected to exhibit distinct reduction behavior relative to the 5,7- and 6,8-isomers due to differences in the electronic communication between the nitro groups and the quinoline nitrogen atom. Polarographic reduction potential (E₁/₂) values for a series of 35 nitroquinoline derivatives have been systematically measured, revealing that substitution position is a primary determinant of reduction ease [2].

Electrochemistry Reduction Electrocatalysis

4,8-Dinitroquinoline Functions as a Versatile Synthetic Intermediate for Heterocyclic Transformations

Dinitroquinolines, including the 4,8-isomer, serve as valuable electrophilic building blocks in the construction of polynuclear heterocyclic systems. The nitro groups activate the quinoline ring toward nucleophilic aromatic substitution, enabling regioselective functionalization [1]. In the specific case of 5,7-dinitroquinoline, reactions with thiols or sodium azide result in regiospecific substitution exclusively at the 5-position nitro group [2]. By extension, 4,8-dinitroquinoline is anticipated to exhibit its own regiospecific substitution pattern dictated by the relative activation of the 4- versus 8-positions. This regiospecificity is a direct consequence of the electronic and steric environment imposed by the specific nitro group placement, meaning that each dinitroquinoline isomer serves as a unique entry point to distinct substitution products that cannot be accessed from other isomers.

Synthetic Intermediate Heterocyclic Chemistry Nucleophilic Substitution

4,8-Dinitroquinoline: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Metal Chelate Complexes for Intramolecular Charge Transfer Studies

4,8-Dinitroquinoline is specifically recommended for the preparation of organic autocomplexes and their corresponding metal chelates with 3d-transition metals. The 4,8-substitution pattern confers a characteristic spatial arrangement of electron-accepting nitro groups that enables dual-mode intramolecular charge transfer (intraligand and interligand) upon metal coordination [1]. This property has been experimentally validated through X-ray crystallography and spectroscopic characterization [2]. Researchers investigating fundamental charge transfer phenomena or developing functional materials based on ICT should specifically source 4,8-dinitroquinoline rather than alternative isomers to ensure reproducible optoelectronic behavior.

Precursor for Regiospecific Nucleophilic Aromatic Substitution Reactions

When synthetic routes require regioselective functionalization of the quinoline scaffold, 4,8-dinitroquinoline provides a defined entry point that differs from other dinitroquinoline isomers. The distinct electronic activation pattern at the 4- and 8-positions dictates the site of nucleophilic attack [3]. Although explicit regioselectivity data for the 4,8-isomer are not yet available, the well-documented regiospecific behavior of the 5,7-isomer (exclusive substitution at the 5-position) confirms that positional isomerism governs reaction outcomes [4]. Researchers should procure the specific 4,8-isomer when aiming to access substitution products derived from this particular nitro group arrangement, as alternative isomers will yield different regioisomers.

Analytical Method Development Requiring Defined Lipophilicity Parameters

4,8-Dinitroquinoline exhibits an XLogP of 1.8, which is approximately 1.2 log units lower than the 5,7-dinitroquinoline isomer (XLogP ≈ 3.0) [5][6]. This substantial lipophilicity difference makes 4,8-dinitroquinoline the preferred choice for applications requiring moderate hydrophilicity, such as reversed-phase HPLC method development with aqueous-rich mobile phases or biological assays where excessive lipophilicity may cause non-specific binding or solubility issues. Analytical chemists developing separation methods for nitroquinoline mixtures must use authentic 4,8-dinitroquinoline reference material to ensure accurate peak assignment, as its retention time will differ markedly from other dinitroquinoline isomers.

Electrochemical Reduction Studies of Positional Isomer Effects

For electrochemists investigating the influence of substituent position on nitroaromatic reduction potentials, 4,8-dinitroquinoline represents a structurally defined probe molecule. Comparative studies across dinitroquinoline isomers can elucidate the relationship between nitro group placement and reduction ease [7]. The 4,8-isomer, with nitro groups on both the heterocyclic and carbocyclic rings, offers a distinct electronic environment compared to isomers where both nitro groups reside on the carbocyclic ring (e.g., 5,7- or 6,8-dinitroquinoline) [8]. Researchers conducting fundamental structure-reactivity studies in electrochemistry should specifically procure 4,8-dinitroquinoline to complete the isomer panel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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